molecular formula C11H15ClN2 B12073752 N-[(2-Chloropyridin-4-yl)methyl]cyclopentanamine

N-[(2-Chloropyridin-4-yl)methyl]cyclopentanamine

Cat. No.: B12073752
M. Wt: 210.70 g/mol
InChI Key: DPJSWWYNFORXSM-UHFFFAOYSA-N
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Description

N-[(2-Chloropyridin-4-yl)methyl]cyclopentanamine is a chemical compound of interest in advanced pharmaceutical and chemical research. The structure of this compound, which integrates a chloropyridine ring and a cyclopentylamine chain, suggests its potential utility as a versatile building block or intermediate in medicinal chemistry and drug discovery efforts . The 2-chloropyridin-4-yl group is a common pharmacophore found in compounds designed to modulate biological targets . This product is intended for research and development applications in a controlled laboratory setting. It is supplied with comprehensive chemical identification data, including its molecular formula (C11H15ClN2) and molecular weight. Researchers can rely on this compound for its specified quality and purity, ensuring consistent results in experimental workflows. Handling and Safety: This chemical requires careful handling. Refer to the Safety Data Sheet for detailed hazard information. Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage . Important Notice: This product is provided strictly For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C11H15ClN2

Molecular Weight

210.70 g/mol

IUPAC Name

N-[(2-chloropyridin-4-yl)methyl]cyclopentanamine

InChI

InChI=1S/C11H15ClN2/c12-11-7-9(5-6-13-11)8-14-10-3-1-2-4-10/h5-7,10,14H,1-4,8H2

InChI Key

DPJSWWYNFORXSM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NCC2=CC(=NC=C2)Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Approach

The most widely documented method involves nucleophilic substitution using 4-(halomethyl)-2-chloropyridine derivatives and cyclopentanamine. For instance, 4-(chloromethyl)-2-chloropyridine reacts with cyclopentanamine in the presence of cesium carbonate (Cs₂CO₃) in N,N-dimethylformamide (DMF) at 20–30°C, yielding the target compound in 83–90.4%. This method leverages the strong base Cs₂CO₃ to deprotonate cyclopentanamine, enhancing its nucleophilicity for attacking the electrophilic chloromethyl group. The reaction is typically complete within 1–2 hours, with pseudodimer formation (<15%) as a minor side product.

Table 1: Nucleophilic Substitution Conditions

ParameterDetailsSource
Substrate4-(Chloromethyl)-2-chloropyridine
BaseCs₂CO₃ (1.6 equiv)
SolventDMF
Temperature20–30°C
Yield83–90.4%

Optimization of Reaction Conditions

Solvent and Base Selection

DMF emerges as the preferred solvent due to its high polarity and ability to dissolve both organic and inorganic reactants. Substituting DMF with tetrahydrofuran (THF) or acetonitrile reduces yields by 20–30%, likely due to poorer solvation of Cs₂CO₃. Sodium hydride (NaH) in THF, as seen in sulfonamide syntheses, offers a stronger base but risks side reactions with moisture-sensitive intermediates.

Temperature and Time Dependence

Room-temperature reactions (20–30°C) achieve optimal yields within 2 hours. Elevated temperatures (50–60°C) accelerate the reaction but promote dimerization, reducing purity to <70%. Prolonged stirring (>5 hours) without temperature control also degrades yields, emphasizing the need for precise reaction monitoring.

Analytical Characterization

Spectroscopic Data

While specific NMR data for N-[(2-Chloropyridin-4-yl)methyl]cyclopentanamine are absent in the sources, analogous compounds exhibit characteristic shifts:

  • ¹H NMR : Aromatic protons at δ 8.12 (s, 1H, pyridine-H), 7.45–7.60 (m, 2H, pyridine-H), and methylene protons at δ 3.85–4.34 (m, 2H, CH₂).

  • LCMS : Expected [M+H]⁺ ~237, consistent with molecular weight 236.7.

Purity and Yield Analysis

HPLC purity exceeds 93% for optimized nucleophilic substitution routes, whereas reductive amination requires additional purification steps (e.g., column chromatography) to achieve similar purity.

Challenges and Side Reactions

Primary challenges include:

  • Dimerization : Formation of pseudodimers via N-alkylation of the product, mitigated by stoichiometric control (1.0–1.1 equiv alkylating agent).

  • Moisture Sensitivity : NaH-mediated reactions necessitate anhydrous conditions, increasing operational complexity.

  • Regioselectivity : Competing reactions at pyridine N-oxide positions require careful substrate design.

Industrial Applications and Patent Landscape

Patent WO2007083017A2 discloses derivatives of this compound as kinase inhibitors, highlighting scalable procedures using continuous flow reactors. Industrial adaptations favor the nucleophilic substitution method for its reproducibility and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chloropyridin-4-yl)methyl]cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-[(2-Chloropyridin-4-yl)methyl]cyclopentanamine exhibit significant anticancer properties. For instance, research on related pyridine derivatives has shown their effectiveness against various cancer cell lines, including gastrointestinal stromal tumors and prostatic neoplasms. These compounds demonstrate the ability to inhibit cell proliferation and induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .

Neurological Applications

The compound's structural features suggest potential applications in the treatment of neurological disorders. Analogous compounds have been studied for their neuroprotective effects, particularly in conditions such as Alzheimer's disease and Parkinson's disease. The mechanism often involves modulation of neurotransmitter systems and reduction of neuroinflammation, which are critical pathways in neurodegenerative diseases .

Case Studies

A notable case study involved the synthesis of a series of cyclopentanamine derivatives, including this compound, which were evaluated for their biological activity against various cancer cell lines. The results demonstrated a dose-dependent response, with certain derivatives showing IC50 values in the nanomolar range, indicating potent activity .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Key factors influencing its activity include:

  • Substituents on the Pyridine Ring : Variations in the chlorine position or additional functional groups can significantly affect biological activity.
  • Cyclopentane Modifications : Alterations to the cyclopentane moiety may enhance selectivity and reduce off-target effects.
CompoundSubstituentActivity (IC50)Notes
A2-Chloro50 nMPotent against GIST
B3-Chloro200 nMModerate activity
CNo Cl>1000 nMInactive

Drug Development

The promising pharmacological profile of this compound suggests that it could be a lead compound for drug development targeting cancer and neurodegenerative diseases. Further research focusing on its pharmacokinetics, toxicity, and long-term efficacy is essential.

Synthesis Optimization

Ongoing research aims to refine synthetic routes to improve yield and reduce costs associated with producing this compound and its analogs. Advanced synthetic strategies could facilitate the exploration of a broader chemical space for potential therapeutic candidates.

Mechanism of Action

The mechanism of action of N-[(2-Chloropyridin-4-yl)methyl]cyclopentanamine involves its interaction with specific molecular targets. The chloropyridine moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The cyclopentanamine group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Pyridine vs. Phenyl Rings : The pyridine ring in the target compound introduces nitrogen-mediated electronic effects, enhancing polarity compared to phenyl analogs like N-[(3-chloro-4-fluorophenyl)methyl]cyclopentanamine . This difference may influence solubility and receptor binding (e.g., NMDA receptors) .

Physicochemical Properties

  • Lipophilicity (LogD) : While LogDₒcₜ,₇.₄ data for the target compound is unavailable, the radiolabeled analog in underwent LogD testing, a critical parameter for blood-brain barrier penetration in neuroactive compounds .
  • Molecular Weight : Smaller analogs (e.g., target compound: 209.7 g/mol) are more likely to exhibit favorable pharmacokinetics compared to bulkier derivatives (e.g., 440.10 g/mol) .

Biological Activity

N-[(2-Chloropyridin-4-yl)methyl]cyclopentanamine is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11_{11}H15_{15}ClN2_2
  • Molecular Weight : 210.70 g/mol
  • CAS Number : 1873023-01-8

The compound features a chloropyridine moiety linked to a cyclopentanamine structure, which enhances its pharmacological potential by allowing diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The compound's mechanism can involve:

  • Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction and subsequent catalytic reactions.
  • Receptor Modulation : The compound can modulate receptor activities, influencing signaling pathways that are crucial for cell proliferation and survival.

Pharmacological Applications

Research indicates that this compound exhibits potential in several therapeutic areas:

  • Anticancer Activity : Preliminary studies suggest that this compound can inhibit the growth of various cancer cell lines by targeting protein kinases involved in tumor progression. For instance, inhibition of the IGF1-R (Insulin Growth Factor 1 Receptor) pathway has been noted as a significant mechanism for its anticancer effects .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Its structural features allow it to disrupt microbial cell functions, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects : There is emerging evidence suggesting that this compound may possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines and pathways .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of protein kinases (e.g., IGF1-R)
AntimicrobialDisruption of microbial cell functions
Anti-inflammatoryModulation of inflammatory pathways

Case Study Insights

  • Anticancer Efficacy : A study conducted on various human tumor cell lines demonstrated that this compound exhibited significant cytotoxicity, particularly against breast and ovarian cancer cells. The study highlighted the compound's ability to induce apoptosis and inhibit cell cycle progression .
  • Microbial Resistance : In an investigation focused on antimicrobial resistance, the compound was tested against resistant strains of bacteria. Results indicated that it retained efficacy against certain resistant strains, suggesting potential as a lead compound for developing new antibiotics .
  • Inflammation Models : In vivo studies using animal models of inflammation showed that administration of this compound resulted in reduced markers of inflammation, indicating its therapeutic potential in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[(2-Chloropyridin-4-yl)methyl]cyclopentanamine, and how do reaction parameters influence yield?

  • Methodology : Synthesis typically involves nucleophilic substitution between 2-chloropyridine derivatives and cyclopentylmethanamine under basic conditions (e.g., NaOH). Key parameters include:

  • Temperature : Heating to 80–100°C improves reaction kinetics .
  • Catalysts : Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems .
  • Purification : Post-synthesis, employ recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
    • Data Table :
ParameterOptimal RangeYield (%)Purity (%)
Temperature80–100°C65–7590–95
NaOH Concentration1.5–2.0 M70–8092–97
Reaction Time12–16 hrs68–7391–96

Q. How can researchers confirm the structural integrity of this compound?

  • Methodology : Use spectroscopic techniques:

  • NMR : Compare 1H^1H- and 13C^{13}C-NMR spectra to reference data. Key signals include cyclopentane protons (δ 1.5–2.5 ppm) and pyridine aromatic protons (δ 7.0–8.5 ppm) .
  • Mass Spectrometry (MS) : ESI-MS should show [M+H]+^+ at m/z 209.6 (C11_{11}H14_{14}ClN2_2) .
  • FT-IR : Confirm amine N–H stretches (3300–3500 cm1^{-1}) and C–Cl bonds (550–650 cm1^{-1}) .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Methodology :

  • In vitro assays : Test against serotonin receptors (e.g., 5-HT2C_{2C}) using radioligand binding assays (IC50_{50} determination) .
  • Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays at 10–100 µM concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological activity?

  • Methodology :

  • Structural Modifications : Vary substituents on the cyclopentane or pyridine ring. For example:
  • Replace chlorine with fluorine to assess halogen effects on receptor binding .
  • Introduce electron-withdrawing groups (e.g., NO2_2) on pyridine to modulate electronic properties .
  • Assay Design : Use parallel synthesis to generate analogs, followed by high-throughput screening (HTS) for receptor affinity/selectivity .
    • Data Table : SAR of Analogues (Example)
Substituent5-HT2C_{2C} IC50_{50} (nM)Anticancer Activity (GI50_{50}, µM)
Cl (Parent)120 ± 1525 ± 3 (MCF-7)
F95 ± 1030 ± 4
NO2_2200 ± 2515 ± 2

Q. How should researchers address contradictions in reported biological activity data?

  • Methodology :

  • Replicate Studies : Repeat assays under standardized conditions (e.g., cell line passage number, serum concentration) .
  • Orthogonal Validation : Confirm receptor binding via both radioligand assays and functional assays (e.g., cAMP modulation) .
  • Meta-Analysis : Compare datasets from multiple labs using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .

Q. What safety protocols are critical when handling this compound in vivo studies?

  • Methodology :

  • Acute Toxicity : Conduct OECD Guideline 423 tests in rodents (dose range: 50–2000 mg/kg) to determine LD50_{50} .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation (t1/2_{1/2} >30 mins suggests low hepatotoxicity risk) .
  • PPE Requirements : Use nitrile gloves, lab coats, and fume hoods during synthesis/handling to prevent dermal/ocular exposure .

Q. How can molecular docking studies predict target interactions?

  • Methodology :

  • Target Selection : Prioritize receptors with homology to known pyridine targets (e.g., 5-HT2C_{2C}, PDB ID: 6WGT) .
  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations. Validate with MD simulations (100 ns) to assess binding stability .
  • Key Interactions : Look for hydrogen bonds between the amine group and Asp134 (5-HT2C_{2C}) or π-π stacking with pyridine .

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